3-bromo-1-(2-methoxyethyl)-1H-pyrazole
CAS No.: 1427012-33-6
Cat. No.: VC7295087
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.055
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1427012-33-6 |
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Molecular Formula | C6H9BrN2O |
Molecular Weight | 205.055 |
IUPAC Name | 3-bromo-1-(2-methoxyethyl)pyrazole |
Standard InChI | InChI=1S/C6H9BrN2O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3 |
Standard InChI Key | FGMQGKBEVSJWJE-UHFFFAOYSA-N |
SMILES | COCCN1C=CC(=N1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a five-membered pyrazole ring with two adjacent nitrogen atoms. A bromine atom occupies the 3-position, while a 2-methoxyethyl group (-CH₂CH₂OCH₃) is attached to the 1-position nitrogen (Figure 1) . This substitution pattern influences electronic distribution, rendering the bromine atom susceptible to displacement in substitution reactions.
Key Structural Features:
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Pyrazole Core: Aromatic heterocycle with resonance stabilization.
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Bromine Substituent: Electron-withdrawing group that enhances electrophilicity at the 3-position.
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2-Methoxyethyl Group: Ether-containing side chain that improves solubility in polar organic solvents .
Molecular Formula and Weight:
Property | Value |
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Molecular Formula | C₆H₉BrN₂O |
Molecular Weight | 205.06 g/mol |
Synthesis and Reaction Pathways
Optimization Challenges:
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Competing alkylation at the 2-position nitrogen requires careful control of stoichiometry .
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Purification via column chromatography or recrystallization is essential to isolate the desired regioisomer.
Physicochemical Properties
Physical Properties
Spectroscopic Data
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¹H NMR (CDCl₃):
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IR (KBr):
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 3-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl derivatives, a reaction pivotal in drug discovery :
Catalytic Systems:
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Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: K₂CO₃ or Na₂CO₃
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Solvent: Dioxane/water (4:1)
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes nitration or sulfonation at the 5-position, though steric hindrance from the 2-methoxyethyl group may moderate reactivity.
Applications in Pharmaceutical Chemistry
Drug Intermediate
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Kinase Inhibitors: Bromopyrazoles serve as scaffolds for tyrosine kinase inhibitors (e.g., c-Met inhibitors).
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Antimicrobial Agents: Structural analogs exhibit activity against Gram-positive bacteria .
Agrochemicals
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